3,5-Di-O-galloylshikimic acid
Overview
Description
3,5-Di-O-galloylshikimic acid is an organic compound used in life sciences research . It is a natural product derived from plant sources. The molecular formula is C21H18O13.
Molecular Structure Analysis
The molecular structure of 3,5-Di-O-galloylshikimic acid is complex, with a molecular weight of 478.36 g/mol. More detailed structural analysis would require specific spectroscopic or crystallographic data, which is not provided in the searched resources.Physical And Chemical Properties Analysis
3,5-Di-O-galloylshikimic acid is a solid compound . It has a molecular weight of 478.36 g/mol. More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the searched resources.Scientific Research Applications
Metabolic Engineering for Biochemical Production
Research into the metabolic engineering of microorganisms like Saccharomyces cerevisiae and Escherichia coli highlights the potential for producing valuable biochemicals through modified biosynthetic pathways. For example, the modification of the shikimate pathway in yeast demonstrates the biotechnological potential for producing muconic acid, a precursor for bio-based plastics (Curran et al., 2013; Luo et al., 2018). These studies illustrate the feasibility of harnessing the shikimate pathway, closely related to the biosynthesis of 3,5-Di-O-galloylshikimic acid, for industrial applications.
Phytochemical Analysis and Antioxidant Properties
The isolation and characterization of galloylquinic acids from plants like Guiera senegalensis reveal their significant antioxidant properties (Bouchet, Levesque, & Pousset, 2000). Similarly, the antioxidant activity of galloyl quinic derivatives from Pistacia lentiscus L. leaves has been extensively studied, showcasing their potential in nutraceuticals and pharmacological applications due to their ability to scavenge free radicals (Baratto et al., 2003).
Structural and Optical Properties for Organic Electronics
Research into the molecular structure, vibrational, and electronic properties of organic compounds suggests potential applications in organic electronics and photonics. Studies on compounds like perylene-3,4,9,10-tetracarboxylic acid diimides underline the importance of structural modification for improving optical and electronic properties, hinting at the possible utility of structurally related compounds like 3,5-Di-O-galloylshikimic acid in these fields (Huang, Barlow, & Marder, 2011).
properties
IUPAC Name |
(3R,4S,5R)-4-hydroxy-3,5-bis[(3,4,5-trihydroxybenzoyl)oxy]cyclohexene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O13/c22-10-1-8(2-11(23)16(10)26)20(31)33-14-5-7(19(29)30)6-15(18(14)28)34-21(32)9-3-12(24)17(27)13(25)4-9/h1-5,14-15,18,22-28H,6H2,(H,29,30)/t14-,15-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASRJYBPBZZTBO-IIDMSEBBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)OC(=O)C3=CC(=C(C(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241957 | |
Record name | 3,5-Di-O-galloylshikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Di-O-galloylshikimic acid | |
CAS RN |
95753-52-9 | |
Record name | 3,5-Di-O-galloylshikimic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095753529 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Di-O-galloylshikimic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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